1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea
Description
This compound is a urea derivative characterized by a sulfamoylphenyl group (2-sulfamoylphenyl) and a trifluoromethyl-substituted benzodioxol ring. While direct biological data for this compound are absent in the provided evidence, structural analogs suggest its relevance in medicinal or agrochemical research due to urea's prevalence in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O5S/c16-14(17,18)15(25-10-6-2-3-7-11(10)26-15)21-13(22)20-9-5-1-4-8-12(9)27(19,23)24/h1-8H,(H2,19,23,24)(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXYVJABHRDJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the sulfamoylphenyl intermediate: This step involves the reaction of a suitable phenylamine derivative with sulfamoyl chloride under controlled conditions.
Synthesis of the trifluoromethyl-benzodioxolyl intermediate: This involves the trifluoromethylation of a benzodioxole derivative using reagents such as trifluoromethyl phenyl sulfone.
Coupling of intermediates: The final step involves the coupling of the sulfamoylphenyl and trifluoromethyl-benzodioxolyl intermediates under specific conditions to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea involves its interaction with specific molecular targets and pathways. The sulfamoyl and trifluoromethyl groups play crucial roles in its activity, influencing its binding affinity and reactivity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s structure is compared to urea derivatives in the evidence, focusing on substituents and scaffold variations:
Key Observations:
- Substituent Effects: The target’s sulfamoyl group distinguishes it from analogs with cyano (6k) or multiple trifluoromethyl groups (11m). Sulfamoyl’s polarity may improve aqueous solubility compared to lipophilic groups like trifluoromethyl or chloro .
- Benzodioxol vs. Thiazol Scaffolds : Unlike piperazinylmethyl-thiazol derivatives (11a–11o), the target’s benzodioxol ring may confer rigidity, altering binding conformations or metabolic stability .
- Trifluoromethyl Prevalence : Trifluoromethyl groups are common in analogs (e.g., 11d, 6k, 11m), suggesting their role in enhancing bioavailability or resistance to oxidative metabolism .
Physicochemical Properties
- Molecular Weight : The target’s molecular weight is likely higher than simpler ureas (e.g., 6k: 340.0 Da) but lower than multi-substituted analogs like 11m (602.2 Da) .
- Synthetic Yields : Most analogs in exhibit yields >80%, implying that the target compound’s synthesis could follow similar efficient protocols if using compatible substituents .
Biological Activity
1-(2-Sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C₁₅H₁₄F₃N₃O₃S. Its structure features a sulfamoyl group attached to a phenyl ring, combined with a trifluoromethyl group and a benzodioxole moiety. The presence of these functional groups contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the sulfonamide group is known for its antibacterial effects, which may extend to this compound through similar mechanisms.
- Antitumor Activity : Research suggests that urea derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The trifluoromethyl group may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.
- Anti-inflammatory Effects : Compounds containing benzodioxole structures have been reported to exhibit anti-inflammatory properties. This could be relevant for treating diseases characterized by chronic inflammation.
The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses can be drawn based on related compounds:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that benzodioxole derivatives can modulate oxidative stress by influencing ROS levels within cells.
- Signal Transduction Interference : The compound may interfere with key signaling pathways involved in inflammation and tumorigenesis, such as NF-kB and MAPK pathways.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Reduced tumor cell proliferation | |
| Anti-inflammatory | Decreased inflammatory markers in vitro |
Case Study 1: Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against various strains of bacteria. The compound's effectiveness was comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Antitumor Activity Assessment
A study evaluating the antitumor effects of structurally similar urea derivatives revealed that these compounds could inhibit the proliferation of cancer cells in various models. The findings suggest that this compound may have similar effects due to its structural characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
